molecular formula C9H11BrOS B3286904 1-(4-Bromo-5-propylthiophen-2-yl)ethanone CAS No. 832741-29-4

1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Cat. No.: B3286904
CAS No.: 832741-29-4
M. Wt: 247.15 g/mol
InChI Key: RVEBOXGTMJAMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Significance of Thiophene (B33073) Heterocycles in Modern Chemical Synthesis and Materials Science

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a prominent position in organic chemistry. numberanalytics.comnumberanalytics.com Its unique electronic and structural properties make it an aromatic system, similar in some respects to benzene (B151609), yet with distinct reactivity. wikipedia.orgnumberanalytics.com Thiophenes are crucial building blocks in the development of pharmaceuticals and agrochemicals, often serving as a bioisosteric replacement for benzene rings without a loss of biological activity. wikipedia.orgnih.gov Notable examples of thiophene-containing drugs include the anti-inflammatory lornoxicam (B1675139) and the antiplatelet agent clopidogrel. wikipedia.orgresearchgate.net

In the realm of materials science, thiophene-based compounds are fundamental to the advancement of organic electronics. numberanalytics.comresearchgate.net Their chemical stability, versatile functionality, and semiconductor properties are exploited in a wide array of applications. researchgate.netresearchgate.net These include organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net The ability to form π-conjugated systems, such as oligothiophenes and polythiophenes, is central to their function in these electronic devices. researchgate.netresearchgate.net Furthermore, the development of fluorescent thiophene-based materials is opening new avenues for applications in bioimaging and emissive technologies. rsc.org

The synthesis of thiophene and its derivatives is well-established, with classic methods like the Paal-Knorr and Gewald syntheses, as well as modern metal-catalyzed cross-coupling reactions, providing access to a vast library of substituted thiophenes. wikipedia.orgderpharmachemica.comorganic-chemistry.org This synthetic accessibility further cements the role of the thiophene nucleus as an indispensable scaffold in both medicinal chemistry and materials science. nih.govderpharmachemica.com

Structural Features and Unique Reactivity Potential of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

This compound is a multi-substituted thiophene derivative with a specific arrangement of functional groups that imparts a unique reactivity profile. The core structure is a thiophene ring, which provides the foundational aromatic and electronic properties.

Key Structural Features:

2-Acetyl Group: This electron-withdrawing group deactivates the thiophene ring towards electrophilic substitution but also provides a reactive carbonyl center. The ketone can undergo a wide range of chemical transformations, including reduction, oxidation, and condensation reactions. The alpha-protons on the methyl group are acidic and can participate in enolate formation.

4-Bromo Group: The bromine atom is a versatile functional handle. It can be readily substituted or used in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netjcu.edu.au This allows for the strategic introduction of diverse molecular fragments.

5-Propyl Group: As an alkyl group, the propyl substituent is electron-donating, which can influence the electronic properties of the thiophene ring. It also enhances the solubility of the compound in organic solvents, which is particularly beneficial for solution-based processing in materials science applications. nih.gov

The combination of these substituents on the thiophene ring creates a molecule with multiple, distinct reactive sites. This allows for selective and sequential chemical modifications, making it a valuable intermediate for constructing more complex molecular architectures.

Interactive Data Table: Properties of this compound

Property Value
Chemical Formula C₉H₁₁BrOS
Molecular Weight 247.15 g/mol
IUPAC Name 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one

| CAS Number | 1246549-03-3 chemicalbook.com |

Current Research Landscape and Knowledge Gaps Pertaining to Bromo- and Alkyl-Substituted Thiophene Ketones

The synthesis of halo- and alkyl-substituted thiophenes is a well-explored area of organic chemistry, driven by their utility as precursors for advanced materials and pharmaceuticals. jcu.edu.au Methods for introducing halogens, such as bromine, onto the thiophene ring often involve electrophilic aromatic substitution. jcu.edu.au Similarly, alkyl chains can be introduced via reactions like Kumada coupling. jcu.edu.au The synthesis of thiophene ketones, or acetylthiophenes, is also common, typically achieved through Friedel-Crafts acylation. researchgate.net

However, the regioselective synthesis of polysubstituted thiophenes with a specific pattern, such as that in this compound, can be challenging. It often requires multi-step synthetic sequences involving directed lithiation and subsequent reaction with appropriate electrophiles. For instance, a protocol for synthesizing a similarly complex thiophene involved three successive chemo- and regioselective lithiation reactions. mdpi.com

A significant knowledge gap exists in the detailed investigation of how the specific interplay between a 4-bromo, a 5-alkyl, and a 2-acetyl substituent affects the compound's physicochemical properties and reactivity. While the individual effects of these functional groups are generally understood, their combined influence on properties like crystal packing, electronic band gap, and reactivity in polymerization or subsequent functionalization remains largely unexplored. Research on analogous compounds, such as 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, indicates their role as important intermediates in organic and medicinal synthesis, but comprehensive studies on the propyl-substituted variant are lacking. chemicalbook.com

Overview of Research Trajectories for this compound as a Key Intermediate and Building Block

The unique structural features of this compound position it as a highly promising intermediate for several research avenues.

Materials Science: The bromine atom serves as an ideal anchor point for cross-coupling reactions. This could be used to synthesize novel conjugated oligomers and polymers. By coupling the molecule with various arylboronic acids (Suzuki coupling), new materials with tailored electronic and optical properties for applications in organic electronics could be developed. researchgate.netresearchgate.net The propyl group would ensure good processability, while the acetyl group could be used to fine-tune electronic properties or as a site for attaching other functional units.

Medicinal Chemistry: This compound can serve as a scaffold for the synthesis of new biologically active molecules. nih.govderpharmachemica.com The bromine can be replaced with various nitrogen- or oxygen-containing heterocycles. The ketone functionality can be transformed into other groups, such as alcohols, amines, or imines, to generate a library of derivatives for screening against various biological targets. researchgate.net

Synthetic Methodology: The compound is a model system for studying the regioselectivity of reactions on a polysubstituted thiophene. Research could focus on the selective transformation of one functional group in the presence of others, developing new protection and deprotection strategies, and exploring novel cyclization reactions involving the acetyl group and the thiophene ring.

Interactive Data Table: Potential Reactions of Substituted Thiophenes

Reaction Type Reagents/Conditions Product Type Reference
Kumada Coupling Grignard Reagent, Ni or Pd catalyst Alkyl- or Aryl-substituted Thiophene jcu.edu.au
Suzuki Coupling Boronic Acid, Pd catalyst, Base Aryl-substituted Thiophene researchgate.netresearchgate.net
Direct C-H Arylation Aryl Bromide, Pd catalyst C2-Arylated Thiophene organic-chemistry.org
Bromination N-Bromosuccinimide (NBS) Bromo-substituted Thiophene jcu.edu.au
Ketone Reduction NaBH₄ Secondary Alcohol General

| Condensation | Amine, Acid catalyst | Imine | researchgate.net |

Future research on this compound is poised to contribute significantly to the development of new functional materials and potential therapeutic agents, leveraging the rich and versatile chemistry of the thiophene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-5-propylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-3-4-8-7(10)5-9(12-8)6(2)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEBOXGTMJAMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284200
Record name 1-(4-Bromo-5-propyl-2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-29-4
Record name 1-(4-Bromo-5-propyl-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-5-propyl-2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategies for 1 4 Bromo 5 Propylthiophen 2 Yl Ethanone

Historical Development of Thiophene (B33073) Acylation and Alkylation Relevant to 1-(4-Bromo-5-propylthiophen-2-yl)ethanone Precursors

The functionalization of the thiophene ring has been a subject of extensive study for over a century. The historical foundation for the synthesis of precursors to this compound lies in two fundamental electrophilic aromatic substitution reactions: Friedel-Crafts alkylation and acylation.

Friedel-Crafts Alkylation: The introduction of alkyl groups onto aromatic rings, discovered by Charles Friedel and James Crafts in 1877, was quickly applied to heterocyclic compounds. wikipedia.org For thiophene, alkylation with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) proceeds readily. nih.gov However, these reactions are often plagued by challenges such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products. nih.gov Early methods for preparing 2-alkylthiophenes, a key precursor, often involved these classical approaches.

Friedel-Crafts Acylation: The Friedel-Crafts acylation, also developed by Friedel and Crafts, involves the introduction of an acyl group onto the thiophene ring using an acyl halide or anhydride with a Lewis acid catalyst. wikipedia.org This reaction is generally more controllable than alkylation as the resulting ketone is deactivated towards further substitution, thus preventing polyacylation. nih.gov The acylation of thiophene itself shows a high preference for the 2-position due to the superior stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs. echemi.comstackexchange.com This inherent regioselectivity has been a critical tool in the synthesis of 2-acylthiophenes, which are versatile intermediates. For instance, the acylation of thiophene with acetic anhydride is a common method to produce 2-acetylthiophene. patsnap.comchemeducator.org

The development of these reactions laid the groundwork for the synthesis of disubstituted thiophenes, where the directing effects of the initial substituent play a crucial role in determining the position of the second incoming group. pearson.comlibretexts.orglumenlearning.com An alkyl group at the 2-position, for example, is known to direct incoming electrophiles to the 5-position. This predictable regioselectivity is fundamental to the strategic synthesis of compounds like this compound.

Regioselective Bromination Approaches for Thiophene Derivatives Leading to the 4-Bromo Position

Achieving regioselective bromination of a pre-functionalized thiophene ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents on the thiophene nucleus govern the position of bromination. In a 2,5-disubstituted thiophene bearing an activating group (like an alkyl group) and a deactivating group (like an acetyl group), the position of electrophilic attack is not always straightforward.

For the precursor, 1-(5-propylthiophen-2-yl)ethanone, the propyl group at the 5-position is an activating ortho-, para-director (directing to the 4-position), while the acetyl group at the 2-position is a deactivating meta-director (also directing to the 4-position). In this case, both groups reinforce the introduction of the bromine atom at the 4-position.

However, direct bromination of 2-acylthiophenes often leads to substitution at the 5-position. A notable strategy to achieve bromination at the 4-position is the use of "catalyst swamping conditions." This method involves using a large excess of a Lewis acid, such as aluminum chloride, which coordinates to the carbonyl oxygen of the acetyl group. This complexation enhances the deactivating effect of the acetyl group and effectively directs the incoming electrophile to the 4-position. This approach has been successfully employed for the 4-bromination of 2-acetylthiophene and other 2-acylthiophenes. thieme-connect.com

An alternative approach to control regioselectivity is through lithiation followed by quenching with a bromine source. Directed ortho-metalation, where a substituent directs the deprotonation of an adjacent position, can be a powerful tool. In a related synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, a bromination step was successfully carried out on a trisubstituted thiophene derivative using bromine in acetic acid and chloroform. mdpi.com This demonstrates that direct bromination can be highly regioselective depending on the specific substrate and reaction conditions.

Specific Synthetic Pathways for this compound

Based on established thiophene chemistry, a logical and efficient multi-step synthesis for this compound can be proposed. The general strategy involves the sequential introduction of the propyl, acetyl, and bromo substituents onto the thiophene ring.

A plausible synthetic route is outlined below:

Alkylation of Thiophene: The synthesis would commence with the propylation of thiophene to yield 2-propylthiophene. This can be achieved through lithiation of thiophene with n-butyllithium (n-BuLi) at low temperatures, followed by reaction with an n-propyl halide (e.g., n-propyl bromide). This method offers high regioselectivity for the 2-position. mdpi.com

Acylation of 2-Propylthiophene: The next step is the introduction of the acetyl group. Friedel-Crafts acylation of 2-propylthiophene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., SnCl₄ or AlCl₃) would be employed. The 2-propyl group is an activating group that directs electrophilic substitution primarily to the 5-position. This would lead to the formation of 1-(5-propylthiophen-2-yl)ethanone.

Bromination of 1-(5-Propylthiophen-2-yl)ethanone: The final step is the regioselective bromination at the 4-position. As discussed previously, the combined directing effects of the 5-propyl (activating) and 2-acetyl (deactivating) groups favor substitution at the 4-position. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The use of catalyst swamping conditions with a Lewis acid could also be employed to ensure high regioselectivity for the 4-position. thieme-connect.com

The following table summarizes this proposed synthetic pathway:

StepReactantReagentsProduct
1Thiophene1. n-BuLi, THF, -78 °C; 2. n-Propyl bromide2-Propylthiophene
22-PropylthiopheneAcetyl chloride, AlCl₃, CH₂Cl₂1-(5-Propylthiophen-2-yl)ethanone
31-(5-Propylthiophen-2-yl)ethanoneBr₂, Acetic AcidThis compound

Interactive Data Table: Proposed Synthetic Pathway You can filter and sort the data in this table.

An alternative synthetic strategy would involve bromination at an earlier stage. For instance, one could first prepare a bromo-propylthiophene intermediate and then introduce the acetyl group. A possible pathway would be the synthesis of 3-bromo-2-propylthiophene followed by acylation.

The synthesis of 3-bromothiophene itself is not straightforward via direct bromination of thiophene, which preferentially gives 2-bromothiophene. 3-Bromothiophene is typically prepared by the debromination of 2,3,5-tribromothiophene. wikipedia.orggoogle.com Following a similar logic, one could potentially synthesize 3-bromo-2-propylthiophene.

However, the subsequent Friedel-Crafts acylation of 3-bromo-2-propylthiophene would likely be less regioselective. The 2-propyl group would direct towards the 5-position, while the 3-bromo group would direct towards the 5-position as well, but also potentially to the 4-position, albeit to a lesser extent. This could lead to a mixture of isomeric products, making this route less synthetically desirable compared to the previously described pathway. Research on the acylation of 3-bromothiophene has shown that it can lead to a mixture of products, further complicating this approach. researchgate.net

While the primary strategy involves building the substitution pattern on the thiophene ring, it is theoretically possible to functionalize existing propyl and acetyl side chains. For instance, one could start with a pre-brominated thiophene and then introduce the propyl and acetyl groups. However, these approaches are generally less common and more complex than direct ring functionalization.

Cross-coupling reactions, such as Suzuki or Stille couplings, are powerful methods for introducing alkyl and aryl groups onto a pre-functionalized thiophene core. mdpi.com For example, one could envision a scenario where a dibrominated thiophene is selectively coupled with a propyl-containing organometallic reagent at one position, followed by another transformation to introduce the acetyl group. However, controlling the regioselectivity of these multiple steps on a polysubstituted thiophene can be challenging.

While a classical multi-step synthesis with purification of intermediates is a reliable approach, modern synthetic chemistry often strives for more efficient one-pot or domino reactions. nih.govijcce.ac.ir For the synthesis of polysubstituted thiophenes, several one-pot methodologies have been developed. researchgate.netresearchgate.net These often involve the condensation of multiple components to construct the thiophene ring with the desired substituents in a single reaction vessel.

Catalytic Systems and Ligand Design for Enhanced Synthetic Efficiency and Selectivity

The efficiency and selectivity of many of the key transformations in the synthesis of this compound can be significantly enhanced by the use of advanced catalytic systems.

In Friedel-Crafts reactions , while traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can be harsh. google.com The development of more environmentally benign and recyclable solid acid catalysts, such as zeolites (e.g., Hβ), has shown promise for the acylation of thiophene. These catalysts can offer high conversion rates and yields under milder conditions.

For cross-coupling reactions that could be employed in alternative synthetic routes, palladium-based catalysts with specifically designed ligands are paramount. Ligands such as phosphines (e.g., triphenylphosphine, tricyclohexylphosphine) and N-heterocyclic carbenes (NHCs) play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle, leading to higher yields and selectivity. The choice of ligand can be critical in controlling the outcome of the reaction.

In the context of directed metalation , the choice of the organolithium reagent and additives can influence the regioselectivity of deprotonation. The use of additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium reagents and improve the efficiency of the lithiation step.

Exploration of Sustainable and Green Chemistry Routes for the Preparation of this compound

In line with the principles of green chemistry, modern synthetic strategies aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green alternatives to the conventional methods can be explored for each step of the proposed synthetic pathway.

For the Friedel-Crafts acylation step, the use of stoichiometric amounts of Lewis acids like AlCl₃ generates significant waste. A greener approach involves the use of solid acid catalysts, such as zeolites (e.g., Hβ), which are reusable and can lead to high conversions and selectivities with acetic anhydride as the acylating agent . These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials chemijournal.com.

Microwave-assisted organic synthesis (MAOS) offers another green alternative, often leading to significantly reduced reaction times, increased yields, and lower energy consumption. Microwave irradiation has been successfully applied to Friedel-Crafts acylation and other reactions in thiophene chemistry nih.govresearchgate.netnih.govrsc.org. For instance, the acylation of 2-propylthiophene could potentially be accelerated under microwave conditions, possibly even without a catalyst when using a highly reactive acylating agent in a polar solvent.

Regarding the bromination step, while N-bromosuccinimide is considered a safer alternative to molecular bromine, the development of even greener bromination methods is an active area of research. This includes the use of ionic liquids as recyclable reaction media, which can facilitate the reaction and product separation nih.govmessiah.eduresearchgate.net. Additionally, photocatalytic methods for bromination are emerging as a sustainable option.

The following interactive data table outlines potential green chemistry approaches for the synthesis of the target compound, highlighting the advantages over conventional methods.

StepGreen ApproachReagents and ConditionsAdvantages
2Solid Acid Catalysis2-Propylthiophene, Acetic anhydride, Hβ zeolite, 60°C Reusable catalyst, reduced waste, high yield.
2Microwave-Assisted Synthesis2-Propylthiophene, Acetyl chloride, (Catalyst), Microwave irradiationReduced reaction time, increased energy efficiency, potentially higher yields.
3Greener Brominating Agent in Sustainable Solvent1-(5-Propylthiophen-2-yl)ethanone, NBS, Ionic Liquid (e.g., [BMIM][Br])Recyclable solvent, improved safety over Br₂, potentially enhanced selectivity.
3Solvent-Free Bromination1-(5-Propylthiophen-2-yl)ethanone, Quaternary ammonium tribromides, Thermal or microwave conditions acs.orgElimination of solvent waste, simplified work-up.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign, aligning with the goals of sustainable chemical manufacturing.

Reactivity Profiles and Mechanistic Investigations of 1 4 Bromo 5 Propylthiophen 2 Yl Ethanone

Transformations Involving the Carbonyl Group of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

The acetyl group's carbonyl moiety is a primary site for nucleophilic addition reactions. libretexts.org The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles. libretexts.org

The reduction of the ketone in this compound to a secondary alcohol is a fundamental transformation. This reaction converts the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, creating a new chiral center. Consequently, controlling the stereochemistry of this reduction is often a critical aspect of synthetic strategies.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation. The choice of reagent and reaction conditions can influence the stereochemical outcome, although achieving high levels of stereocontrol without chiral auxiliaries or catalysts can be challenging. The product of this reduction is 1-(4-bromo-5-propylthiophen-2-yl)ethanol.

Detailed Research Findings: The stereochemistry of nucleophilic addition to a carbonyl group can be influenced by the existing substituents on the ring. libretexts.org If the two groups adjacent to the newly formed stereocenter are not identical, a chiral center is formed. libretexts.org Unless a chiral reducing agent or catalyst is employed, the reaction typically results in a racemic mixture of the two possible enantiomers. wikipedia.org The approach of the nucleophile can occur from either face of the planar carbonyl group, leading to both (R)- and (S)-enantiomers. libretexts.org

Table 1: General Reduction of Acetylthiophenes
ReactantReagent(s)ProductKey Observation
This compoundSodium Borohydride (NaBH₄), Methanol1-(4-bromo-5-propylthiophen-2-yl)ethanolCreates a new stereocenter, typically yielding a racemic mixture.
Generic AcetylthiopheneLithium Aluminum Hydride (LiAlH₄), Diethyl EtherCorresponding secondary alcoholA more powerful reducing agent than NaBH₄.

Beyond reduction, the electrophilic carbonyl carbon readily reacts with a variety of nucleophiles to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. wikipedia.org These reactions are fundamental for elaborating the molecular structure.

Carbon-Carbon Bond Formation:

Grignard Reactions: Organomagnesium halides (R-MgBr) add to the carbonyl group to produce tertiary alcohols after acidic workup.

Wittig Reaction: Phosphonium ylides (Ph₃P=CHR) react to replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene. This is a crucial method for extending carbon chains.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction, using phosphonate (B1237965) carbanions, often provides better yields and stereoselectivity (typically favoring the E-alkene).

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) breaks the carbonyl double bond to form a cyanohydrin, which is a versatile intermediate for synthesizing carboxylic acids and amino alcohols. wikipedia.org

Carbon-Heteroatom Bond Formation:

Formation of Imines and Enamines: Primary amines react to form imines (-C=N-R), while secondary amines yield enamines. These reactions are often catalyzed by acid.

Formation of Hydrazones: Hydrazine and its derivatives (e.g., 2,4-dinitrophenylhydrazine) react to form hydrazones, which are often crystalline solids useful for characterization.

Table 2: Nucleophilic Addition Reactions at the Carbonyl Group
ReactantNucleophile/ReagentReaction TypeProduct Class
This compoundMethylmagnesium Bromide (CH₃MgBr)Grignard ReactionTertiary Alcohol
This compound(Triphenylphosphoranylidene)methane (Ph₃P=CH₂)Wittig ReactionAlkene
This compoundDiethyl (cyanomethyl)phosphonate / NaHHWE Reactionα,β-Unsaturated Nitrile
This compoundAniline (C₆H₅NH₂)Imine FormationImine

Reactivity of the Bromine Substituent on the Thiophene (B33073) Ring

The carbon-bromine bond on the thiophene ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds at the site of the bromine atom. These reactions are central to the synthesis of π-conjugated oligomers and polymers, which have applications in organic electronics. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the bromo-thiophene with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.govresearchgate.net This method can be used to synthesize biaryl compounds or to polymerize difunctional monomers.

Stille Coupling: This involves the reaction of the bromo-thiophene with an organotin compound (stannane). While effective, the high toxicity of organotin reagents is a significant drawback compared to the Suzuki reaction. libretexts.orgnih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent. It is known for its high reactivity and functional group tolerance.

Detailed Research Findings: The Suzuki-Miyaura reaction is one of the most extensively used methods for creating C-C bonds to produce conjugated systems like biaryls. libretexts.orgresearchgate.net The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org In the context of polymerization, a dihalo-monomer can be coupled with a diboronic acid or ester to create alternating conjugated copolymers. researchgate.net Research has shown successful Suzuki coupling of various bromo-thiophenes with different arylboronic acids in the presence of catalysts like Pd(PPh₃)₄, demonstrating the versatility of this approach for creating complex thiophene-based structures. nih.gov

Table 3: Cross-Coupling Reactions of Bromo-thiophenes
Reaction TypeCoupling PartnerCatalyst/BaseProduct TypeReference
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ / K₃PO₄Aryl-substituted thiophene nih.gov
StilleOrganostannanePd(PPh₃)₄Aryl- or Vinyl-substituted thiophene nih.gov
NegishiOrganozinc HalidePd(dppf)Cl₂Aryl- or Alkyl-substituted thiophene researchgate.net

Metal-halogen exchange, typically using strong bases like n-butyllithium (n-BuLi), can convert the C-Br bond into a more reactive carbon-metal bond (e.g., C-Li). This organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles.

This two-step sequence allows for the introduction of various functional groups at the C4 position of the thiophene ring:

Metalation: this compound + n-BuLi → 1-(4-lithio-5-propylthiophen-2-yl)ethanone

Electrophilic Quench: The lithiated intermediate can be treated with electrophiles such as:

Carbon dioxide (CO₂) to form a carboxylic acid.

Aldehydes or ketones to form secondary or tertiary alcohols.

Alkyl halides to introduce new alkyl groups.

N,N-Dimethylformamide (DMF) to install a formyl group (aldehyde).

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) on the Thiophene Ring of this compound

The thiophene ring itself can undergo substitution reactions, but the outcome is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The acetyl group at the C2 position is a meta-directing, deactivating group. The propyl group at C5 is an ortho-, para-directing, activating group. The bromine at C4 is an ortho-, para-directing, deactivating group. In thiophenes, the C2 and C5 positions are the most reactive towards electrophiles. In this molecule, both are occupied. The remaining open position is C3. The directing effects of the substituents must be considered:

Acetyl group (deactivating): Directs away from C3.

Propyl group (activating): Directs ortho to itself, which is the C4 position (blocked by Br).

Bromo group (deactivating): Directs ortho to itself, which is the C3 and C5 positions.

The combined effect is a strong deactivation of the ring towards EAS. masterorganicchemistry.com The acetyl group's powerful electron-withdrawing nature makes reactions like Friedel-Crafts alkylation or acylation very difficult. Harsh conditions might be required for reactions like nitration or sulfonation, and the substitution would likely occur at the C3 position, influenced by the bromine director.

Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur, two main conditions are needed: a good leaving group (like bromine) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com

In this compound, the bromine atom is the leaving group. The acetyl group is a strong electron-withdrawing group, but it is in a "meta-like" position relative to the bromine. While it does withdraw electron density from the ring system as a whole, it cannot directly stabilize a negative charge at the C4 position via resonance. Therefore, SNAr at the C4 position is not expected to be favorable under standard conditions and would require highly reactive nucleophiles or forcing conditions. youtube.com

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of reactions involving this compound is primarily directed by the electronic nature of the substituents attached to the thiophene ring. The acetyl group at the C2 position is a moderate deactivating group due to its electron-withdrawing resonance and inductive effects. This deactivation is most pronounced at the C3 and C5 positions. Conversely, the propyl group at the C5 position is a weak activating group, donating electron density to the ring via an inductive effect. The bromine atom at the C4 position exerts a deactivating inductive effect but can also donate electron density through resonance, a common characteristic of halogens on aromatic rings.

The sole available position for electrophilic substitution is C3. The combined electronic effects of the substituents determine the reactivity at this position. The electron-withdrawing acetyl group at C2 and the bromo group at C4 both decrease the nucleophilicity of the thiophene ring, making electrophilic substitution reactions more challenging compared to unsubstituted thiophene. However, the electron-donating propyl group at C5 partially mitigates this deactivation.

In reactions such as lithiation, which is a key step in the functionalization of thiophenes, the regioselectivity is highly controlled. For instance, in the synthesis of a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, sequential lithiation and electrophilic quench steps were used to introduce substituents at specific positions, highlighting the precise control achievable. mdpi.com In the case of this compound, any further lithiation would be expected to occur at the only available C3 position, directed by the existing substituents.

The table below summarizes the electronic effects of the substituents on the thiophene ring.

SubstituentPositionElectronic EffectInfluence on Reactivity
Acetyl2-I, -M (Electron-withdrawing)Deactivating
Bromo4-I, +M (Inductively withdrawing, resonance donating)Deactivating
Propyl5+I (Electron-donating)Activating

Data table based on established principles of substituent effects in aromatic systems.

Impact of Bromine and Propyl Groups on Thiophene Ring Activation

The bromine atom at the C4 position and the propyl group at the C5 position have opposing electronic effects on the thiophene ring's activation towards electrophiles. The propyl group, being an alkyl group, is weakly activating and donates electron density through induction, thereby increasing the nucleophilicity of the thiophene ring.

In contrast, the bromine atom is generally considered a deactivating group in electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect (-I), which outweighs its resonance electron-donating effect (+M). This deactivation makes reactions at the adjacent C3 position less favorable. Halo-substituted alkylthiophenes are noted as valuable compounds that can undergo various reactions to produce a range of derivatives. researchgate.net

Mechanistic Elucidation of Key Reactions of this compound

Detailed mechanistic studies specifically on this compound are not extensively documented in the public domain. However, the reaction mechanisms can be inferred from studies on analogous substituted thiophenes.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies on reactions involving substituted thiophenes generally reveal the influence of substituents on the reaction rates. For electrophilic substitution reactions on the C3 position of this compound, the rate would be expected to be slower than that of less substituted thiophenes due to the cumulative deactivating effects of the acetyl and bromo groups.

The reaction pathway for many transformations of this compound would likely involve initial interaction with a catalyst or reagent at one of the existing functional groups. For example, in palladium-catalyzed cross-coupling reactions, the initial step is the oxidative addition of the palladium catalyst to the C-Br bond. Research on 2-aryl-4-bromo-5-methylthiophene derivatives has shown that the oxidative addition of an aryl bromide to the Pd(0) catalyst is a key step. jcu.edu.au

A plausible reaction pathway for a Suzuki coupling reaction is outlined below:

Oxidative Addition: The Pd(0) catalyst inserts into the C4-Br bond of this compound to form a Pd(II) complex.

Transmetalation: The organoborane reagent transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

The table below provides a hypothetical reaction coordinate for a Suzuki coupling reaction, illustrating the key steps and intermediates.

Reaction StepIntermediate/Transition StateRelative Energy (Illustrative)
1. Reactants This compound + Arylboronic acid + Pd(0) catalyst0 kcal/mol
2. Oxidative Addition [Thienyl-Pd(II)-Br] complex+10 kcal/mol
3. Transmetalation [Thienyl-Pd(II)-Aryl] complex+5 kcal/mol
4. Reductive Elimination Transition state for C-C bond formation+20 kcal/mol
5. Products 4-Aryl-5-propyl-2-acetylthiophene + Pd(0) catalyst-15 kcal/mol

This data table is illustrative and based on general mechanisms for Suzuki coupling reactions.

Transition State Modeling for Understanding Selectivity

Transition state modeling provides valuable insights into the selectivity of chemical reactions. For reactions of this compound, computational studies could elucidate the factors governing regioselectivity and stereoselectivity.

In the context of cross-coupling reactions, transition state calculations can help predict the most favorable reaction pathway by comparing the activation energies of different potential mechanisms. For instance, in a direct arylation reaction, modeling could determine whether C-H activation at the C3 position is kinetically feasible compared to oxidative addition at the C-Br bond.

Steric effects of the propyl and acetyl groups would play a significant role in the geometry of the transition states. The bulky nature of these groups could influence the approach of reagents and favor certain orientations, leading to specific product isomers. For example, in reactions involving the acetyl group, such as aldol (B89426) condensations, the steric hindrance from the adjacent propyl group and the thiophene ring would likely influence the facial selectivity of the attack on the enolate.

While specific transition state models for this compound are not available, the principles derived from studies on other substituted thiophenes can be applied. The interplay of steric and electronic factors in the transition state is crucial for determining the outcome of reactions involving this highly functionalized thiophene derivative.

Theoretical and Computational Chemistry Studies of 1 4 Bromo 5 Propylthiophen 2 Yl Ethanone

Quantum Chemical Calculations on the Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic makeup of molecules. These calculations can reveal the distribution of electrons and predict regions of a molecule that are susceptible to chemical attack.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity and easier electronic transitions. mdpi.com

For substituted thiophenes, the nature and position of substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. rsc.org In the case of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, the propyl group at the C5 position acts as a weak electron-donating group, while the bromo and acetyl groups at the C4 and C2 positions, respectively, are electron-withdrawing. This substitution pattern would likely lead to a complex interplay affecting the frontier orbitals. The site of electrophilic substitution in thiophene (B33073) rings can often be predicted by examining the distribution of the HOMO. ic.ac.uk Generally, for many thiophene derivatives, the largest contribution to the HOMO is at the C2 carbon. ic.ac.uk

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Thiophenes

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiophene-6.61-1.335.28
2-Bromothiophene-6.69-1.585.11
2-Acetylthiophene-7.02-2.154.87
2,5-Dibromothiophene-6.78-1.824.96

Note: The data in this table is illustrative and based on general values for related compounds. Specific calculations for this compound would be required for precise values.

The distribution of electron density within a molecule is key to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the acetyl group would exhibit a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the carbonyl carbon would be electron-deficient and thus susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These include:

Ionization Potential (I): Approximately -EHOMO

Electron Affinity (A): Approximately -ELUMO

Chemical Hardness (η): (I - A) / 2

Electronic Chemical Potential (μ): -(I + A) / 2

Electrophilicity Index (ω): μ2 / (2η)

A higher HOMO energy corresponds to a lower ionization potential, indicating that the molecule is more easily oxidized. mdpi.com A lower LUMO energy suggests a higher electron affinity and a greater tendency to be reduced. mdpi.com The chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the rotation around the single bonds connecting the propyl and acetyl groups to the thiophene ring would be of particular interest. Computational methods can be used to determine the most stable conformations (energy minima) and the energy barriers for rotation between them.

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of the molecule in different environments (e.g., in solution). mdpi.comrsc.orgnih.gov MD simulations can reveal how the molecule interacts with its surroundings and how its conformation changes over time. For thiophene derivatives, MD simulations have been used to study their interactions with biological targets and their aggregation behavior. mdpi.comresearchgate.net Such simulations for this compound could elucidate its intermolecular interactions and preferred orientations in a condensed phase.

Prediction of Spectroscopic Signatures for Elucidation and Verification (e.g., Advanced NMR shifts, Vibrational Modes, UV-Vis Transitions)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. mdpi.comresearchgate.net

NMR Shifts: DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. mdpi.com By comparing the calculated spectra with experimental data, the proposed structure of a molecule can be confirmed. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the thiophene ring, the propyl group, and the acetyl group.

Vibrational Modes: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes, which correspond to specific bond stretching, bending, and torsional motions. researchgate.net These predicted spectra can be compared with experimental data for structural verification.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). For this compound, the presence of the conjugated system involving the thiophene ring and the acetyl group would likely result in absorption in the UV region.

Computational Insights into Reaction Mechanisms and Catalysis Involving this compound

Computational studies can provide detailed mechanistic insights into chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.netnih.gov For this compound, several types of reactions could be investigated:

Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic attack. Computational studies could predict the most likely site of further substitution on the thiophene ring.

Reactions at the Carbonyl Group: The acetyl group can undergo a variety of reactions, such as nucleophilic addition and condensation. Theoretical calculations could model the pathways of these reactions.

Cross-Coupling Reactions: The bromo substituent makes this molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). Computational studies can elucidate the catalytic cycles of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. DFT investigations into the bromination of thiophenes have shown that such methods can effectively predict reactive sites and analyze the frontier orbitals of the reactants. researchgate.net Studies on the oxidation of brominated thiophenes have revealed that the substitution pattern influences whether a thiophene S,S-dioxide is formed or if the sulfoxide (B87167) intermediate dimerizes. rsc.org

Derivatization and Structure Property Relationship Spr Studies of 1 4 Bromo 5 Propylthiophen 2 Yl Ethanone Analogues for Non Biological Applications

Systematic Design and Synthesis of Derivatives Based on the 1-(4-Bromo-5-propylthiophen-2-yl)ethanone Scaffold

The this compound scaffold serves as a versatile platform for the development of novel organic materials. Its synthesis and derivatization can be approached through multi-step protocols, often starting from basic thiophene (B33073). A common strategy involves sequential lithiation and electrophilic quenching to introduce the desired substituents at specific positions on the thiophene ring. For instance, a synthetic route could begin with the propylation of thiophene, followed by acetylation and subsequent regioselective bromination to yield the target scaffold. mdpi.com

The true utility of this scaffold lies in its potential for further modification. The bromine atom at the 4-position is a key functional handle for introducing a wide array of chemical diversity. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, are powerful tools for this purpose. researchgate.net By reacting the bromo-thiophene derivative with various arylboronic acids or organostannanes, a library of analogues with extended π-conjugated systems can be systematically synthesized. researchgate.net

Furthermore, the acetyl group at the 2-position and the propyl group at the 5-position offer additional sites for chemical modification. The ketone of the acetyl group can be a precursor for condensation reactions to form larger structures like hydrazones or chalcones, while the propyl group can be varied in length or branching to fine-tune solubility and solid-state packing. researchgate.net This systematic approach allows for the creation of a diverse range of derivatives from a single, well-defined core structure.

Modulation of Electronic and Steric Properties through Controlled Substitution

The electronic and steric characteristics of derivatives based on the this compound scaffold can be precisely controlled through strategic substitutions. These properties are fundamental to the performance of the molecules in their intended applications.

Electronic Properties: The inherent electronic nature of the scaffold is influenced by the electron-donating alkyl group (propyl) and the electron-withdrawing acetyl and bromo groups. This push-pull characteristic can be further modulated.

Substitution at the 4-position: Replacing the bromine atom via cross-coupling reactions has the most significant impact. Introducing electron-donating groups (e.g., methoxy-substituted phenyl rings) will increase the electron density of the thiophene core, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, adding electron-withdrawing groups (e.g., nitro- or cyano-substituted phenyl rings) will lower the Lowest Unoccupied Molecular Orbital (LUMO) energy. This tuning of the HOMO-LUMO gap is critical for optoelectronic applications.

Modification of the Acetyl Group: Chemical transformation of the ketone into a more electron-accepting or donating moiety can also alter the electronic landscape of the molecule.

Steric Properties: The spatial arrangement of atoms, or steric profile, influences molecular packing, solubility, and intermolecular interactions.

The Propyl Group: The length and branching of the alkyl chain at the 5-position can be modified to control the solubility of the derivatives and to influence how they self-assemble in the solid state. Longer or bulkier chains can prevent excessive aggregation.

Substituents at the 4-position: The introduction of bulky groups at the bromine site can induce torsion (twisting) between the thiophene core and the new substituent. This twisting can disrupt π-orbital overlap, affecting conjugation and, consequently, the electronic and optical properties. nih.gov

SPR for Optoelectronic Properties in Organic Electronics

The tailored electronic and steric properties of this compound derivatives make them promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Influence on Absorption and Emission Characteristics

The absorption and emission of light by these molecules are directly linked to their chemical structure. By modifying the scaffold, these optical properties can be fine-tuned for specific applications. The introduction of different substituents at the 4-position (in place of bromine) can systematically alter the extent of π-conjugation.

Effect of Conjugation: Extending the π-system by coupling the scaffold with aromatic or heteroaromatic rings generally leads to a bathochromic (red) shift in the absorption and emission spectra. This is because a larger conjugated system decreases the HOMO-LUMO energy gap. The magnitude of this shift is dependent on the nature of the coupled ring. uobaghdad.edu.iq

Effect of Substituent Electronics: The electronic nature of the substituent also plays a role. Attaching an electron-donating group can cause a red-shift, while an electron-withdrawing group can have a similar effect by promoting intramolecular charge transfer (ICT). uobaghdad.edu.iq The polarity of the surrounding medium can also influence the emission spectra of molecules with significant ICT character. uobaghdad.edu.iquobaghdad.edu.iq

Below is an interactive data table illustrating the potential effects of different substituents on the absorption maximum (λmax).

Derivative CoreSubstituent at 4-PositionExpected Effect on λmaxRationale
5-propyl-2-acetylthiophene-Br (original)BaselineReference compound
5-propyl-2-acetylthiophene-PhenylRed-shiftExtension of π-conjugation
5-propyl-2-acetylthiophene-NaphthylLarger red-shiftGreater extension of conjugation
5-propyl-2-acetylthiophene-ThienylRed-shiftExtension of π-conjugation
5-propyl-2-acetylthiophene-Anisyl (MeO-Ph)Red-shiftExtension of conjugation and electron-donating effect

Effect on Charge Transport and Mobility in Thin Films

For applications in organic field-effect transistors (OFETs) and OPVs, the ability of a material to transport charge efficiently in its solid state is paramount. This property, known as charge mobility, is highly dependent on the thin-film morphology, which is dictated by the molecular structure. utexas.edu

Molecular Packing and Morphology: Planar, rigid molecules tend to stack in an ordered fashion (π-π stacking), which facilitates the hopping of charge carriers between adjacent molecules. The planarity of the thiophene core is beneficial, but bulky substituents can disrupt this packing. osti.gov

Role of Alkyl Side Chains: The propyl group at the 5-position plays a crucial role. While necessary for solubility, long or bulky side chains can also influence the intermolecular distance and ordering within the thin film. Optimizing the side-chain length is a key strategy for improving charge transport. utexas.edu

Intermolecular Interactions: The presence of heteroatoms (S, O) and the potential for hydrogen bonding or other non-covalent interactions can guide the self-assembly process, leading to more ordered domains within the film and enhancing charge mobility. osti.gov

The table below summarizes how structural changes might impact thin-film properties and charge transport.

Structural ModificationPotential Effect on Thin-Film MorphologyExpected Impact on Charge Mobility
Replace -Br with a planar aromatic groupEnhanced π-π stackingIncrease
Introduce a bulky, non-planar group at the 4-positionDisrupted molecular packingDecrease
Increase length of alkyl chain (e.g., from propyl to hexyl)May alter intermolecular distance and orderingCould increase or decrease depending on resulting morphology
Introduce groups capable of H-bondingPromotes ordered, directional self-assemblyIncrease

SPR in the Context of Catalytic Activity and Ligand Design

Thiophene-containing molecules can act as ligands for transition metal centers, with the sulfur atom coordinating to the metal. Derivatives of this compound could be designed as novel ligands for homogeneous catalysis. The structure-property relationship in this context relates to how the substituents on the thiophene ring modulate the electronic properties of the sulfur atom and, consequently, the activity of the metallic catalyst.

Tuning Ligand Properties: The electron-donating propyl group and the electron-withdrawing acetyl and bromo groups create a specific electronic environment at the sulfur atom. Replacing the bromine with a strongly electron-donating group would increase the electron density on the sulfur, making it a stronger σ-donor to a coordinated metal center. Conversely, adding a stronger electron-withdrawing group would decrease the sulfur's basicity.

Catalytic Applications: This ability to tune the electronic properties of the ligand is crucial in catalysis. For example, in cross-coupling reactions, the electron density at the metal center can influence the rates of oxidative addition and reductive elimination steps. By systematically synthesizing a library of these thiophene-based ligands, the catalytic activity can be optimized for a specific chemical transformation. The steric bulk of the substituents around the coordinating sulfur atom also plays a critical role in controlling the selectivity and stability of the catalyst.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 1 4 Bromo 5 Propylthiophen 2 Yl Ethanone and Its Research Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula, C₉H₁₁BrOS.

The technique is particularly useful for halogenated compounds due to the characteristic isotopic patterns of elements like bromine. researchgate.net Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance. This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. nist.gov HRMS can resolve these isotopic peaks and measure their masses with precision in the parts-per-million (ppm) range, allowing for the confident assignment of the molecular formula. researchgate.net

Table 1: Theoretical HRMS Data for this compound (C₉H₁₁BrOS)

Isotope FormulaTheoretical Exact Mass (m/z)Relative Abundance (%)
C₉H₁₁⁷⁹BrOS245.9792100.0
C₉H₁₁⁸¹BrOS247.977297.3

This table presents the calculated exact masses and expected relative abundances for the two major isotopic peaks of the molecular ion [M]⁺.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution and in the solid state. ethz.chsmbstcollege.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multidimensional NMR experiments are often necessary to unambiguously assign all signals, especially for substituted aromatic systems like this compound. researchgate.net

Two-Dimensional (2D) NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings, typically over two to three bonds. youtube.com For the target molecule, COSY would show correlations between the methyl and methylene (B1212753) protons of the propyl group (CH₂-CH₂) and between the methylene and the adjacent methyl protons (CH₂-CH₃). It would also confirm the absence of coupling for the single thiophene (B33073) ring proton, helping to establish its isolated position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹J-coupling). youtube.comyoutube.com It is invaluable for assigning the carbon signals of the propyl chain and the protonated carbon of the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J and ³J-couplings). youtube.com It is crucial for piecing together the molecular skeleton. For instance, the thiophene proton would show a correlation to the acetyl carbonyl carbon. The protons of the propyl group would show correlations to the C4 and C5 carbons of the thiophene ring, confirming the substituent's position.

Solid-State NMR (SS-NMR): For materials that are insoluble or for studying the structure in the solid phase, SS-NMR is a powerful alternative. Techniques like 2D solid-state NMR can be used to resolve overlapping aromatic resonances in thiophene-based materials, providing information on chemical shifts and dipolar couplings that relate to molecular orientation and conformation. nih.govacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
1-C(O)CH₃2.5526.5C2, C=O
2-C(O)CH₃-190.0H1, H3
3Thiophene-H7.60135.0C2, C4, C5, C=O
4Thiophene-C-115.0H3, Propyl-α
5Thiophene-C-150.0H3, Propyl-α
6 (α)Propyl-CH₂2.8032.0C4, C5, Propyl-β
7 (β)Propyl-CH₂1.7023.0Propyl-α, Propyl-γ
8 (γ)Propyl-CH₃0.9513.5Propyl-β

Note: Predicted values are based on standard chemical shift increments and data from similar substituted thiophene compounds. Actual experimental values may vary.

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

Although a crystal structure for the exact title compound is not publicly available, analysis of related bromo-thiophene derivatives reveals key structural features. nih.govuomphysics.netnih.gov The thiophene ring is expected to be essentially planar. The analysis would confirm the substitution pattern and reveal the orientation of the acetyl and propyl groups relative to the ring. Furthermore, it would provide insight into intermolecular interactions that stabilize the crystal lattice, such as π-π stacking of the thiophene rings and potential halogen bonding involving the bromine atom. mdpi.comrsc.orgsemanticscholar.org Halogen bonding is a significant directional interaction in crystal engineering that could influence the packing of these molecules. rsc.org

Table 3: Typical Bond Lengths and Angles for Substituted Thiophenes from Crystallographic Data

Bond/AngleTypical Value
C-S Bond Length1.70 - 1.73 Å
C=C Bond Length1.36 - 1.38 Å
C-C Bond Length (ring)1.43 - 1.45 Å
C-Br Bond Length1.85 - 1.90 Å
C-S-C Angle~92°
S-C-C Angle~111-112°
C-C-C Angle~112-113°

Source: Values are generalized from published crystal structures of various thiophene derivatives. uomphysics.netnih.gov

Advanced Chromatographic Techniques (e.g., Preparative HPLC) for Isolation and Purity Verification

Chromatographic techniques are essential for the separation and purification of target compounds from reaction mixtures and for the final assessment of purity. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating compounds with high purity, even from complex mixtures containing structurally similar by-products. mdpi.com

For the purification of this compound, a reversed-phase preparative HPLC system would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The elution of compounds is monitored by a UV detector, as the thiophene ring system is chromophoric. Fractions corresponding to the main peak are collected, and the solvent is removed to yield the purified compound.

The purity of the final product is then typically assessed using analytical HPLC, which uses a smaller column and lower flow rates to achieve higher resolution. A purity level of >95% or >99% is often required for research applications, which can be quantified by the relative area of the product peak in the analytical chromatogram.

Emerging Applications and Future Research Directions of 1 4 Bromo 5 Propylthiophen 2 Yl Ethanone in Specialized Chemical Fields

Utilization as a Monomer or Building Block in the Development of Organic Electronic Materials

The structure of 1-(4-bromo-5-propylthiophen-2-yl)ethanone is particularly well-suited for the synthesis of organic electronic materials, including semiconducting polymers and small molecules for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

The bromo- and acetyl-substituents on the thiophene (B33073) ring are key functional groups that enable its use as a monomer. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Kumada, which are fundamental for the synthesis of conjugated polymers and oligomers. rsc.orgrsc.org These reactions allow for the linkage of the monomeric unit into a larger π-conjugated system, which is essential for charge transport in organic semiconductors. nist.govntu.edu.tw The acetyl group, being an electron-withdrawing group, can be used to tune the electronic properties of the resulting materials, such as the HOMO and LUMO energy levels, which is crucial for optimizing the performance of electronic devices. nih.govresearchgate.net

The propyl group, an alkyl substituent, enhances the solubility of the monomer and the resulting polymers in organic solvents. rsc.org This is a critical factor for the solution-based processing of organic electronic devices, which allows for low-cost and large-area fabrication techniques like spin-coating and printing. uky.edutugraz.at The alkyl chain can also influence the morphology and molecular packing of the material in the solid state, which in turn affects the charge carrier mobility. rsc.org

For instance, in OFETs, polymers derived from similar alkyl-substituted bromothiophenes have shown promising charge carrier mobilities. nist.govwikipedia.org In OPVs, the tailored electronic properties and solubility afforded by the combination of the functional groups could lead to efficient donor or acceptor materials. mdpi.com Similarly, in OLEDs, the ability to fine-tune the energy levels can lead to materials with improved charge injection and transport properties. rsc.org

Table 1: Potential Roles of Functional Groups in this compound for Organic Electronics

Functional GroupPositionPotential Role in Organic Electronic Materials
Bromo4Reactive site for polymerization (e.g., Suzuki, Stille coupling) to form conjugated backbones. rsc.orgrsc.org
Acetyl2Electron-withdrawing group to tune HOMO/LUMO levels and bandgap of the resulting material. nih.govresearchgate.net
Propyl5Enhances solubility for solution processing and influences solid-state packing. rsc.orgrsc.org
Thiophene RingCoreProvides the core π-conjugated system for charge transport. researchgate.net

Integration into Supramolecular Assemblies and Self-Assembled Systems

The molecular structure of this compound makes it a compelling candidate for the construction of supramolecular assemblies and self-assembled systems. The thiophene ring can participate in π-π stacking interactions, which are a driving force for the self-assembly of aromatic molecules. thieme-connect.com The combination of the electron-rich thiophene ring and the electron-withdrawing acetyl group can also lead to donor-acceptor interactions, further promoting ordered assembly.

Such self-assembled systems based on functionalized thiophenes have potential applications in various fields. For example, they can form nanowires or other ordered nanostructures with tailored electronic properties for use in sensors or electronic devices. osti.gov The ability to control the assembly process through the specific functional groups could allow for the creation of materials with anisotropic properties, which are of interest for applications such as polarized light emitters. thieme-connect.com Furthermore, the formation of host-guest complexes is a possibility, where the thiophene derivative could act as a host for other molecules, leading to applications in molecular recognition and sensing. nih.gov

Role in the Design and Synthesis of Novel Catalysts and Ligands for Organic Transformations

Bromothiophene derivatives are valuable precursors in the synthesis of ligands for catalysis. The bromine atom on this compound can be readily converted into other functional groups, such as phosphines, amines, or other coordinating moieties, through standard organic transformations. rsc.orgnih.gov These modified thiophenes can then serve as ligands for transition metals like palladium, nickel, or copper, which are widely used in cross-coupling reactions and other important organic transformations. rsc.org

The electronic properties of the thiophene ring, influenced by the acetyl and propyl groups, can affect the coordinating ability of the ligand and, consequently, the activity and selectivity of the catalyst. The steric bulk of the propyl group can also play a role in controlling the coordination environment around the metal center, which can be beneficial for achieving high stereoselectivity in asymmetric catalysis.

For example, thiophene-based phosphine (B1218219) ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions. rsc.org The development of new ligands with tailored electronic and steric properties is a continuous effort in the field of catalysis, and this compound represents a versatile platform for the synthesis of such novel ligands.

Investigation of its Photophysical Properties for Non-Biological Sensing or Imaging Applications

Thiophene-based molecules are known for their interesting photophysical properties, including fluorescence, which makes them suitable for sensing and imaging applications. researchgate.netrsc.orgresearchgate.net The photophysical properties of this compound are expected to be influenced by its specific substitution pattern. The extended π-conjugation of the thiophene ring, in combination with the electron-withdrawing acetyl group, can lead to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

This ICT character can make the fluorescence of the molecule sensitive to its local environment, such as solvent polarity or the presence of specific analytes. This solvatochromism is a key principle behind many chemical sensors. researchgate.netnih.gov For instance, the interaction of the acetyl group or the thiophene sulfur atom with metal ions could lead to changes in the fluorescence spectrum or intensity, enabling the detection of these ions.

Furthermore, the bromine atom can be used to introduce other functionalities, such as fluorophores or specific recognition units, to create more complex sensor molecules. The photophysical properties of such derivatives could be fine-tuned for specific applications, such as the detection of pollutants or other target molecules in non-biological samples. researchgate.net

Table 2: Predicted Photophysical Characteristics and Potential Sensing Applications

PropertyInfluence of Functional GroupsPotential Application
Absorption/Emission WavelengthThe acetyl group and thiophene ring form a donor-π-acceptor system, influencing the energy of electronic transitions. nih.govnih.govTunable for specific excitation sources and detection windows.
Fluorescence Quantum YieldThe heavy bromine atom may lead to quenching, but modification can enhance emission. manchester.ac.ukCan be engineered for high sensitivity in fluorescence-based sensing.
SolvatochromismThe ICT character induced by the acetyl group can lead to shifts in emission color with solvent polarity. researchgate.netnih.govProbe for local environment polarity.
Analyte-Specific ResponseThe acetyl and sulfur atoms can act as binding sites for analytes, causing a photophysical response.Chemical sensors for metal ions or other species.

Exploration in Environmental Chemistry

Functionalized organic molecules are increasingly being explored for applications in environmental chemistry, such as in the development of materials for the remediation of pollutants. catalysis.blognih.govnih.gov Thiophene-based polymers and materials have been investigated for their potential to adsorb or degrade environmental contaminants. mdpi.com

This compound could serve as a monomer for the synthesis of porous polymers or covalent organic frameworks (COFs). catalysis.blog The porosity and surface chemistry of these materials can be tailored for the selective adsorption of specific pollutants from water or air. The functional groups on the thiophene ring could provide specific binding sites for contaminants.

For example, the sulfur atom in the thiophene ring and the oxygen atom of the acetyl group could interact with heavy metal ions. researchgate.net The aromatic system could interact with organic pollutants through π-π interactions. By polymerizing this monomer, a high-surface-area material with a high density of these functional sites could be created, leading to an effective sorbent for environmental remediation. The propyl groups would also contribute to the hydrophobic character of the material, which could be advantageous for the removal of nonpolar organic pollutants from aqueous environments.

Future Perspectives and Unexplored Avenues in Advanced Materials and Synthetic Methodologies

The future research on this compound and its derivatives is promising and spans across multiple disciplines. A key area of exploration will be the development of novel synthetic methodologies to access this and related compounds with high efficiency and selectivity. mdpi.comresearchgate.net This includes the exploration of C-H activation and other modern synthetic techniques to create more complex thiophene-based architectures.

In the realm of advanced materials, the systematic investigation of the relationship between the molecular structure of polymers and small molecules derived from this monomer and their performance in electronic devices is a crucial next step. nih.gov This involves detailed studies of their morphology, charge transport properties, and device stability. nih.gov The development of multifunctional materials, for instance, combining semiconducting and sensing properties, is another exciting avenue.

The exploration of this molecule in the context of "green chemistry" is also of growing importance. This includes the development of more sustainable synthetic routes and the investigation of the biodegradability and environmental impact of the resulting materials. mdpi.com

Unexplored avenues include the investigation of its chiroptical properties if a chiral center is introduced, its potential in nonlinear optics, and its use as a building block for more complex, three-dimensional organic frameworks. The versatility of its functional groups suggests that this compound is a platform molecule with the potential to contribute to significant advances in various specialized chemical fields.

Q & A

Q. What are the preferred synthetic routes for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of thiophene derivatives followed by Friedel-Crafts acylation. For example, bromination of 5-propylthiophen-2-yl precursors using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) generates the 4-bromo intermediate. Subsequent acylation with acetyl chloride in the presence of Lewis acids like AlCl₃ introduces the ethanone group . Yield optimization requires precise control of temperature (e.g., 0–5°C for bromination) and stoichiometric ratios (e.g., 1.1:1 NBS:thiophene). Side reactions, such as over-bromination or ring oxidation, can reduce purity, necessitating chromatographic purification.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the acetyl group (δ ~2.5 ppm for CH₃ in ¹H; δ ~200 ppm for carbonyl in ¹³C) and thiophene protons (δ 6.5–7.5 ppm). The propyl chain shows triplet/multiplet patterns (δ ~0.9–2.3 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z ~246 (C₉H₁₁BrOS⁺) confirm the molecular formula. Fragmentation patterns (e.g., loss of Br or COCH₃) aid structural validation .
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~610 cm⁻¹ (C-Br) are diagnostic .

Q. What are the common applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, while the acetyl moiety can be functionalized via nucleophilic substitution or condensation . For instance, derivatives of similar bromothiophenes exhibit IC₅₀ values <10 µM against cancer cell lines in vitro .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess the electron density at the bromine site, which influences oxidative addition in palladium-catalyzed couplings. Fukui indices identify the C-Br bond as the most electrophilic site (f⁺ ~0.15), favoring transmetalation with boronic acids . Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction thermodynamics. Studies show THF improves selectivity by stabilizing the Pd(0) intermediate .

Q. What strategies resolve contradictions in reported crystallographic data for bromothiophene derivatives?

Discrepancies in unit cell parameters or space groups often arise from polymorphism or twinning. Single-crystal X-ray diffraction with SHELXL refinement (using TWIN/BASF commands) can distinguish between phases . For example, a 2022 study resolved a 0.2 Å discrepancy in bond lengths by applying high-resolution (λ = 0.7 Å) synchrotron data and Hirshfeld surface analysis .

Q. How do steric and electronic effects of the propyl group influence regioselectivity in electrophilic substitutions?

The propyl group acts as an electron-donating substituent via hyperconjugation, directing electrophiles to the 3-position of the thiophene ring. Steric hindrance from the branched chain reduces para-substitution by ~40% compared to linear alkyl analogs (e.g., methyl vs. propyl) . Kinetic studies using Hammett plots (σₚ = -0.15) confirm the dominance of electronic over steric effects in nitration reactions .

Methodological Notes

  • Crystallization : Use hexane/ethyl acetate (3:1) for slow evaporation to obtain diffraction-quality crystals .
  • Troubleshooting Low Coupling Yields : Pre-activate the Pd catalyst with PPh₃ and ensure anhydrous conditions to mitigate bromide hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromo-5-propylthiophen-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.